2-Iodoacetic acid, with the chemical formula ICH₂CO₂H, is an organic compound that serves as a derivative of acetic acid. It is characterized by the presence of an iodine atom attached to the second carbon of the acetic acid structure. This compound is notable for its toxicity and reactivity, particularly as an alkylating agent, which allows it to modify proteins by reacting with thiol groups in cysteine residues. Such modifications can inhibit enzymatic activity and alter protein function, making 2-iodoacetic acid a valuable tool in biochemical research and therapeutic applications .
Iodoacetic acid-1-13C primarily functions as a protein modifier. It reacts with the sulfhydryl groups (SH) of cysteine residues in proteins, forming a covalent bond and modifying the protein's structure and function []. The ¹³C enrichment allows researchers to track the modification site using NMR spectroscopy [].
2-Iodoacetic acid undergoes several significant reactions:
The reaction pathways on metallic surfaces have been studied extensively, revealing multiple intermediates that can form depending on the conditions .
2-Iodoacetic acid exhibits notable biological activities:
The synthesis of 2-iodoacetic acid typically involves the halogenation of acetic acid. Common methods include:
These synthetic routes are crucial for producing this compound for both research and industrial applications .
2-Iodoacetic acid finds diverse applications across various fields:
Interaction studies have demonstrated that 2-iodoacetic acid can significantly affect biological systems:
Several compounds share structural similarities with 2-iodoacetic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Key Features | Toxicity Level |
---|---|---|---|
2-Bromoacetic Acid | C₂H₃BrO₂ | Similar structure; less toxic than iodo derivative | Moderate |
Chloroacetic Acid | C₂H₃ClO₂ | More reactive; used in organic synthesis | High |
Iodoacetamide | C₂H₃INO | Alkylating agent; slower reaction with proteins | High |
Bromoacetamide | C₂H₃BrN | Alkylating properties; less reactive than iodo derivative | Moderate |
The unique feature of 2-iodoacetic acid lies in its higher toxicity compared to brominated or chlorinated analogs, attributed to the larger iodine atom's influence on reactivity and biological interactions .
The synthesis of 2-iodoacetic acid through halogenation techniques represents a fundamental approach in organohalogen chemistry [1]. The most established classical method involves the Finkelstein reaction, wherein chloroacetic acid undergoes nucleophilic substitution with potassium iodide to yield 2-iodoacetic acid and potassium chloride [2]. This reaction proceeds according to the equation: Cl-CH₂COOH + KI → I-CH₂COOH + KCl, representing a straightforward halogen exchange mechanism [2].
The Hell-Volhard-Zelinsky reaction modification for iodoacetic acid synthesis presents significant thermodynamic challenges compared to its bromine and chlorine counterparts [3]. Traditional approaches using phosphorus triiodide encounter difficulties due to the weaker electrophilic nature of iodine compared to other halogens [3]. Alternative methodologies have been developed utilizing iodine in combination with oxidizing agents such as nitric acid or sulfuric acid systems [4].
Direct iodination methods employ molecular iodine with various oxidizing systems [4]. The mechanism typically involves the formation of electrophilic iodine species, such as iodonium ions, which can effectively introduce iodine into organic substrates [4]. Research has demonstrated that iodine treated with oxidizing agents like nitric acid generates highly electrophilic iodine species capable of halogenating deactivated aromatic systems and aliphatic positions [4].
Halogenation Method | Starting Materials | Reaction Conditions | Yield Range | Advantages |
---|---|---|---|---|
Finkelstein Reaction [2] | Chloroacetic acid, KI | Nucleophilic substitution | High | Simple, direct conversion |
Modified HVZ Reaction [3] | Carboxylic acid, I₂, PX₃ | Elevated temperature | Variable | Classical methodology |
Direct Iodination [4] | Acetic derivatives, I₂/oxidant | I₂ with HIO₃, H₂SO₄ | Moderate | No intermediate steps |
Contemporary industrial synthesis of 2-iodoacetic acid increasingly relies on catalytic methodologies that offer enhanced selectivity and efficiency [5] [6]. Copper-catalyzed systems have emerged as particularly effective for introducing iodine functionality into organic molecules [5]. Recent developments in copper catalysis demonstrate the ability to facilitate dearomative processes using 2-iodoacetic acid as a key substrate [5] [6].
The industrial production of acetic acid derivatives provides a foundation for understanding scaled synthesis approaches [7]. Modern carbonylation processes utilizing rhodium and iridium catalysts for acetic acid production offer insights into potential catalytic routes for halogenated derivatives [7]. The Monsanto and Cativa processes, while primarily focused on acetic acid synthesis, establish precedents for metal-catalyzed carboxylic acid formation that could be adapted for halogenated variants [7].
Metal-catalyzed cross-coupling reactions represent a significant advancement in halogenated compound synthesis [8] [9]. These approaches utilize transition metal complexes to facilitate bond formation under mild conditions with high functional group tolerance [9]. The development of non-palladium catalysts has expanded the repertoire of available synthetic transformations, offering alternatives that may be more economically viable for industrial applications [9].
The nucleophilic substitution behavior of 2-iodoacetic acid demonstrates classic SN2 mechanistic characteristics [10] [11]. Kinetic studies of the reaction between glycine and iodoacetic acid reveal that the process proceeds through a two-step mechanism wherein the hydrogens of the amino group are consecutively replaced by acetyl radicals [10]. The velocity constants for these sequential substitutions maintain a 2:1 ratio, indicating preferential reactivity patterns [10].
Research demonstrates that only the anionic form of nucleophiles effectively participates in substitution reactions with 2-iodoacetic acid [10]. The velocity constants at varying pH values correlate directly with the concentration of the nucleophile anion, supporting an ionic reaction mechanism [10]. This selectivity arises from the requirement for an unbonded electron pair on the nucleophilic center, which becomes unavailable when protonated [10].
The reaction exhibits positive salt catalysis consistent with Brönsted theory, involving both primary and secondary salt effects [10]. This ionic character distinguishes the mechanism from purely covalent processes and provides insights into the transition state structure [10]. The iodine atom serves as an excellent leaving group due to its large size and polarizability, facilitating the displacement process [12] [11].
Nucleophile Type | Reaction Rate | Mechanism | pH Dependence | Primary Products |
---|---|---|---|---|
Amino acids [10] | Fast | SN2 displacement | Strong (anionic form required) | N-carboxymethyl derivatives |
Thiols [11] | Very fast | SN2 displacement | Moderate | Thioether products |
Phenolates [13] | Moderate | SN2 displacement | Strong | Aryl ether derivatives |
2-Iodoacetic acid plays a crucial role in dearomative annulation reactions, particularly in copper-catalyzed [3+2] cyclization processes with indoles [5] [6]. The mechanism involves initial copper-mediated activation of the carbon-iodine bond, followed by nucleophilic attack on the aromatic system to generate dearomatized intermediates [5]. These processes result in the formation of indoline-fused butyrolactones with excellent yields and selectivity [5].
The dearomative annulation mechanism proceeds through multiple distinct steps involving copper coordination, oxidative addition, and subsequent cyclization [5]. The copper catalyst system, typically employing Cu(OTf)₂ with bisoxazoline ligands, facilitates both the initial activation and the subsequent ring-forming steps [5]. The reaction demonstrates broad substrate scope and tolerance for various substitution patterns on the indole nucleus [5].
Kinetic studies of the dearomative process reveal that the rate-determining step involves the initial copper-mediated carbon-iodine bond activation [5]. The subsequent cyclization occurs rapidly once the organometallic intermediate forms [5]. The reaction conditions require mild temperatures and relatively short reaction times, indicating favorable thermodynamics for the overall transformation [5].
Copper-catalyzed cross-coupling reactions utilizing 2-iodoacetic acid represent a significant advancement in synthetic methodology [8] [14]. These transformations typically proceed through oxidative addition of copper into the carbon-iodine bond, followed by transmetalation and reductive elimination steps [8]. The high reactivity of the iodine leaving group facilitates these processes under mild conditions [8].
Recent developments in copper-catalyzed three-component reactions demonstrate the versatility of 2-iodoacetic acid in complex synthetic sequences [8]. These processes involve photo-induced copper catalysis that enables asymmetric intermolecular carbon-oxygen coupling reactions [8]. The visible-light activation provides energy for the catalytic cycle while maintaining mild reaction conditions [8].
Mechanochemical approaches to copper-catalyzed reactions offer sustainable alternatives to traditional solution-phase processes [14]. Ball-milling techniques enable efficient cross-coupling reactions with reduced solvent requirements and shorter reaction times [14]. These solid-state processes demonstrate comparable yields and selectivities to conventional methods while offering environmental advantages [14].
Coupling Type | Catalyst System | Reaction Conditions | Typical Yields | Substrate Scope |
---|---|---|---|---|
C-O Coupling [8] | Cu(CH₃CN)₄PF₆/ligand | Visible light, 0°C | 70-95% | Alkenes, carboxylic acids |
Dearomative [5] | Cu(OTf)₂/bisoxazoline | Room temperature | 60-85% | Indoles, heterocycles |
Mechanochemical [14] | CuI/additives | Ball milling | 50-90% | Various organic substrates |
The copper-catalyzed transformations of 2-iodoacetic acid proceed through well-defined mechanistic pathways involving single-electron transfer processes [8]. The copper center undergoes oxidation state changes between Cu(I) and Cu(II) during the catalytic cycle [8]. These redox processes are facilitated by the appropriate choice of oxidants and ligands that stabilize the various copper intermediates [8].
2-Iodoacetic acid functions as a potent and irreversible inhibitor of glyceraldehyde-3-phosphate dehydrogenase, representing one of the most well-characterized examples of enzyme inactivation by alkylating agents [1] [2]. The inhibition mechanism involves covalent modification of the essential cysteine residue (Cys-149) located within the active site of the enzyme [1] [3].
The kinetic analysis reveals that 2-iodoacetic acid exhibits concentration-dependent inhibition patterns with half-maximal inhibition times ranging from 5 to 60 minutes depending on the concentration applied [1]. At a concentration of 1.0 millimolar, complete enzyme inactivation occurs within 5 minutes, while lower concentrations of 0.1 millimolar require approximately 60 minutes to achieve half-maximal inhibition [1]. The stoichiometric relationship between 2-iodoacetic acid and glyceraldehyde-3-phosphate dehydrogenase subunits demonstrates a near-perfect 1:1 ratio (1.10 ± 0.07), confirming the selective alkylation of the catalytic cysteine residue [2].
The reaction proceeds through a bimolecular nucleophilic substitution mechanism where the deprotonated thiol group of cysteine-149 acts as a nucleophile, attacking the electrophilic carbon atom of 2-iodoacetic acid [1] [4]. This results in the formation of S-carboxymethylcysteine and the release of iodide ion [4] [5]. The binding of nicotinamide adenine dinucleotide to glyceraldehyde-3-phosphate dehydrogenase enhances the reactivity of the essential thiol group by lowering its dissociation constant, thereby facilitating the alkylation reaction [6] [7].
Nuclear magnetic resonance studies conducted on human erythrocytes have demonstrated that 2-iodoacetic acid acts as an active site-directed inhibitor, with enzyme inhibition patterns characterized by both binding and kinetic steps [8] [4]. The inhibition process exhibits similar kinetics whether conducted in intact cells or in isolated enzyme preparations, indicating that membrane binding does not significantly alter the fundamental mechanism of enzyme inactivation [8].
The alkylation of cysteine residues by 2-iodoacetic acid represents a fundamental biochemical reaction that underlies many of its biological effects [9] [10]. The mechanism involves the nucleophilic attack of the cysteine thiol group on the electrophilic carbon of 2-iodoacetic acid, resulting in the formation of a stable thioether bond and the permanent modification of the amino acid [9] [11].
The reactivity of cysteine residues toward 2-iodoacetic acid is influenced by several factors, including the local protein environment, hydrogen bonding patterns, and the dissociation constant of the thiol group [9] [11]. Cysteine residues with lower dissociation constants, typically found in enzyme active sites or structurally important regions, exhibit enhanced reactivity toward alkylating agents [9] [11]. This selectivity allows 2-iodoacetic acid to preferentially target functionally important cysteine residues while leaving less reactive thiols relatively unmodified.
The chemical reaction follows second-order kinetics, with the rate depending on both the concentration of 2-iodoacetic acid and the availability of reactive cysteine residues [11]. The reaction is pH-dependent, with optimal alkylation occurring at slightly alkaline conditions where the thiol group exists predominantly in its deprotonated, nucleophilic form [11]. However, at physiological pH, sufficient alkylation occurs to achieve significant biological effects [11].
Comparative studies with other alkylating agents reveal that 2-iodoacetic acid demonstrates unique reactivity patterns [5] [12]. Unlike iodoacetamide, which reacts more rapidly with most cysteine peptidases, 2-iodoacetic acid exhibits faster reaction rates with certain enzymes such as papain due to favorable ionic interactions between the negatively charged carboxylate group and positively charged residues in the active site [5] [12].
2-Iodoacetic acid serves as an essential reagent in protein sequencing applications due to its ability to prevent the reformation of disulfide bonds following the reduction of cystine residues to cysteine [13] [14] [15]. This capability is crucial for maintaining protein structure in a reduced state during analytical procedures and ensuring accurate sequence determination [16] [17].
The prevention of disulfide bond reformation relies on the irreversible alkylation of newly formed cysteine residues following disulfide bond reduction [14] [18]. The standard protocol involves initial reduction of disulfide bonds using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine, followed by immediate alkylation with 2-iodoacetic acid to cap the free thiol groups [18] [10]. This two-step process effectively transforms cystine residues into stable S-carboxymethylcysteine derivatives that cannot participate in disulfide bond formation [18] [17].
The S-carboxymethylation reaction introduces a negative charge at each modified cysteine residue, which can significantly alter the electrophoretic mobility and chromatographic behavior of proteins [17]. This charge modification proves advantageous in certain analytical applications as it increases protein solubility and facilitates separation based on charge differences [18] [17]. The modification also eliminates the potential for artifactual disulfide bond formation during sample handling and storage, thereby preserving the intended protein structure for subsequent analysis [14] [19].
Optimization studies have established that alkylation efficiencies exceeding 95% can be routinely achieved using concentrations of 10-20 millimolar 2-iodoacetic acid with reaction times of 20-60 minutes at room temperature [18] [10]. The reaction is typically performed in the dark to prevent photochemical side reactions and under slightly alkaline conditions to maximize thiol reactivity [10] [11].
2-Iodoacetic acid has become an indispensable component of mass spectrometry sample preparation protocols, particularly for bottom-up proteomics applications [20] [21] [22]. The alkylation of cysteine residues serves multiple purposes in mass spectrometric analysis, including prevention of disulfide bond reformation, enhancement of peptide ionization efficiency, and improvement of overall sequence coverage [20] [16].
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry analysis benefits significantly from cysteine alkylation, as demonstrated by improved peptide extraction from polyacrylamide gels and enhanced mass spectral quality [20] [16]. Studies comparing alkylated and non-alkylated samples show that cysteine modification can increase the number of identified peptides by 20-40%, thereby improving protein identification confidence [20] [23].
The development of isotope-labeled 2-iodoacetic acid derivatives has enabled quantitative proteomics applications [21] [24]. Oxygen-18 labeled 2-iodoacetic acid allows for differential labeling strategies where proteins from different samples can be distinguished based on mass differences introduced during alkylation [21]. This approach provides a cost-effective alternative to other stable isotope labeling methods while maintaining comparable quantitative accuracy [21] [25].
Recent innovations include the use of 2-iodoacetic acid in combination with other alkylating agents to create multiplexed labeling strategies [26] [25]. Differential alkylation using 2-iodoacetic acid and acrylamide has been demonstrated as a viable quantification method for cysteine-containing proteins, with quality control samples showing accuracy within ±20% of expected values [25] [27].
The optimization of alkylation conditions for mass spectrometry applications has revealed that reaction efficiency is influenced by factors such as protein concentration, buffer composition, and temperature [22] [28]. Standard protocols typically employ 10-50 millimolar 2-iodoacetic acid with incubation times of 10-30 minutes at room temperature, achieving alkylation efficiencies of 97-99% [22] [28].
Chinese hamster ovary cells have served as a primary model system for investigating the cytotoxic and genotoxic effects of 2-iodoacetic acid [29] [30] [31]. These cells demonstrate exceptional sensitivity to 2-iodoacetic acid exposure, with half-maximal inhibitory concentrations ranging from 10-50 micromolar depending on the experimental endpoint assessed [29] [30].
The genotoxic effects in Chinese hamster ovary cells manifest through multiple mechanisms, including increased mutant frequency, genomic deoxyribonucleic acid damage, and reduced deoxyribonucleic acid repair capacity [29] [30]. Treatment with 2-iodoacetic acid results in dose-dependent increases in chromosomal aberrations and micronucleus formation, indicative of significant genotoxic potential [31] [32]. The mutant frequency increases by 2-3 fold following exposure to concentrations as low as 25 micromolar, demonstrating the potent mutagenic properties of this compound [29] [32].
Oxidative stress plays a central role in 2-iodoacetic acid-induced toxicity in Chinese hamster ovary cells [29] [30] [31]. The compound promotes reactive oxygen species production and mitochondrial stress, leading to cellular adenosine triphosphate depletion and pyruvate level suppression [29] [30]. Antioxidant interventions using butylated hydroxyanisole or catalase can substantially reduce genomic deoxyribonucleic acid damage, supporting the hypothesis that oxidative mechanisms contribute significantly to the genotoxic effects [32].
Hepatocellular carcinoma cells (HepG2) provide another well-characterized model for studying 2-iodoacetic acid toxicity [31] [33]. These cells exhibit half-maximal inhibitory concentrations in the range of 25-75 micromolar, with cytotoxic effects mediated through nuclear factor E2-related factor 2 activation and subsequent antioxidant response pathway induction [31].
The hepatocellular response to 2-iodoacetic acid involves significant activation of antioxidant response element-luciferase reporter systems and upregulation of downstream genes including glutamate-cysteine ligase catalytic subunit, NADH quinone oxidoreductase 1, and heme oxygenase 1 [31]. Intracellular glutathione levels increase in a time and concentration-dependent manner, representing a cellular protective response to oxidative stress [31].
Retinal ganglion cells (RGC-5) demonstrate particular vulnerability to 2-iodoacetic acid exposure, with effects observed at concentrations as low as 15 micromolar [34] [35]. The neurotoxic effects include decreased mitochondrial membrane potential, elevated caspase-3 and caspase-7 protein levels, and upregulated cleaved poly(adenosine diphosphate-ribose) polymerase 1 expression [34] [35]. These changes indicate activation of apoptotic pathways and mitochondrial dysfunction as primary mechanisms of neural cell death [34] [35].
Studies using reproductive cell models have revealed significant cytotoxic and genotoxic effects of 2-iodoacetic acid on germ cells [29] [30]. Human spermatozoa exhibit particularly high sensitivity, with detectable effects occurring at concentrations of 5-25 micromolar [29] [30]. The compound directly damages sperm deoxyribonucleic acid through alkylation mechanisms and reduces sperm motility parameters including average path velocity and straight-line velocity [29] [30].
Mouse oocytes represent another sensitive target for 2-iodoacetic acid toxicity [29] [30]. Exposure results in abnormal spindle assembly, chromosome misalignment, and metaphase I arrest during meiotic division [29]. These effects occur at concentrations ranging from 8-30 micromolar and are associated with disrupted oocyte maturation processes [29] [30].
The genotoxic mechanisms in reproductive cells involve both direct deoxyribonucleic acid alkylation and indirect effects mediated through oxidative stress [29] [30]. The compound's ability to generate reactive oxygen species contributes to genomic instability and impaired deoxyribonucleic acid repair mechanisms [29] [30]. Antioxidant treatments can partially reverse the genotoxic effects, supporting the role of oxidative pathways in reproductive toxicity [29] [30].
Corrosive;Acute Toxic